molecular formula C23H23N5O5S3 B2809179 ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate CAS No. 361174-61-0

ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate

Cat. No.: B2809179
CAS No.: 361174-61-0
M. Wt: 545.65
InChI Key: KSMFSOZWPJXPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a structurally complex molecule featuring a piperazine core substituted with a sulfonyl-linked aromatic carbamoyl group and a tricyclic heterocyclic system. The tricyclic component (11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-pentaene) incorporates sulfur (dithia) and nitrogen (diaza) atoms, contributing to its unique electronic and steric properties. The ethyl carboxylate group at the piperazine nitrogen enhances solubility and modulates bioavailability.

Properties

IUPAC Name

ethyl 4-[4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S3/c1-3-33-23(30)27-10-12-28(13-11-27)36(31,32)16-6-4-15(5-7-16)21(29)26-22-25-18-9-8-17-19(20(18)35-22)34-14(2)24-17/h4-9H,3,10-13H2,1-2H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMFSOZWPJXPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The process includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[4-({11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves:

Comparison with Similar Compounds

HBK Series (HBK14–HBK19)

These compounds feature a piperazine core substituted with phenoxyethyl or phenoxypropyl groups and aryl moieties (e.g., 2-methoxyphenyl). For example:

  • HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride.
  • HBK17: 1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride.

Key Differences :

  • The HBK series lacks the tricyclic dithia-diaza system and sulfonyl-carbamoyl linkage present in the target compound.
  • Biological Activity: HBK compounds exhibit affinity for serotonin and dopamine receptors, suggesting CNS applications .

p-MPPI and p-MPPF

These 5-HT1A receptor antagonists share a 4-(2'-methoxyphenyl)piperazine core but differ in substituents:

  • p-MPPI : Substituted with p-iodobenzamidoethyl.
  • p-MPPF : Substituted with p-fluorobenzamidoethyl.

Key Differences :

  • Both lack the tricyclic system and sulfonyl bridge but retain the carbamoyl linkage.
  • Biological Activity: Demonstrated competitive antagonism at serotonin receptors, highlighting the role of arylpiperazine motifs in CNS drug design .

Heterocyclic and Tricyclic Analogues

Thieno[2,3-b]pyridine Derivatives

Compounds like 9a,b (bis-thienopyridine carboxamides) incorporate tricyclic systems but replace dithia-diaza with sulfur-containing thieno rings. These derivatives show antimicrobial activity, underscoring the importance of heterocyclic diversity in bioactivity .

Coumarin-Benzodiazepine Hybrids

Examples like 4g and 4h fuse coumarin with benzodiazepine or oxazepine moieties.

Structural and Electronic Comparison

Molecular Descriptors and Clustering

Using QSPR/QSAR principles, the target compound’s van der Waals volume, polar surface area, and electronic profile can be compared to analogues. Cluster analysis (e.g., Butina algorithm) groups compounds based on structural fingerprints, such as:

  • Piperazine core : Shared with HBK series and p-MPPI/p-MPPF.
  • Sulfonyl-carbamoyl linkage : Rare in HBK derivatives but common in protease inhibitors.
  • Tricyclic system: Unique to the target compound but analogous to antimicrobial thienopyridines .

Data Tables

Table 1: Structural Comparison of Piperazine Derivatives

Compound Piperazine Substituents Tricyclic System Key Functional Groups Biological Activity Reference
Target Compound Sulfonyl-carbamoyl, ethyl carboxylate Dithia-diaza Carbamoyl, sulfonyl Not reported
HBK15 Phenoxyethyl, 2-methoxyphenyl None Chloromethyl, methoxy Serotonin receptor affinity
p-MPPI Methoxyphenyl, iodobenzamidoethyl None Iodobenzamido 5-HT1A antagonism
Thienopyridine 9a None Thieno-pyridine Carboxamide Antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.